molecular formula C14H15FN2O2 B2798118 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one CAS No. 2179723-69-2

1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one

Cat. No. B2798118
CAS RN: 2179723-69-2
M. Wt: 262.284
InChI Key: KCSUYYHEYNYTMU-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazinone derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one is not fully understood. However, studies have suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to inhibit the reuptake of norepinephrine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety. It has also been shown to have analgesic effects by inhibiting the reuptake of norepinephrine and serotonin. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one in lab experiments is its ability to selectively target dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are numerous future directions for the research of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential interactions with other receptors. Finally, research can be conducted to develop more efficient synthesis methods and improve the purity of the compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its selective targeting of dopamine D2 and serotonin 5-HT1A receptors makes it a useful tool for studying the effects of these receptors on various physiological processes. However, its potential toxicity should be taken into consideration when conducting experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various disorders.

Synthesis Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one can be achieved through a multistep process that involves the reaction of 3-fluorobenzyl chloride with piperazine followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained by the reaction of the intermediate compound with acetic anhydride. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one has shown potential applications in various fields of research. It has been studied for its antipsychotic and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. Additionally, this compound has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-13(18)17-7-6-16(14(19)10-17)9-11-4-3-5-12(15)8-11/h2-5,8H,1,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSUYYHEYNYTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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